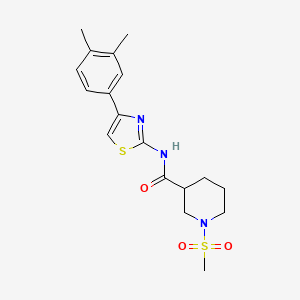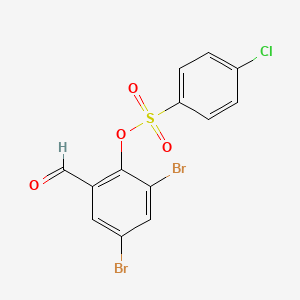
2-(4-chlorobenzyl)-5-((4-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorobenzyl)-5-((4-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound that has been the subject of scientific research for its potential applications in various fields. This compound is also known by its chemical name, Ro 31-8220, and has been synthesized using various methods.
Mecanismo De Acción
Ro 31-8220 works by inhibiting the activity of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. By blocking the activity of protein kinases, Ro 31-8220 can affect various cellular processes, including cell growth, differentiation, and apoptosis. Ro 31-8220 has been shown to inhibit the activity of several protein kinases, including protein kinase C and protein kinase A.
Biochemical and Physiological Effects:
Ro 31-8220 has been shown to have various biochemical and physiological effects, depending on the specific cell type and context. In cancer cells, Ro 31-8220 has been shown to inhibit cell growth and induce apoptosis. In neurons, Ro 31-8220 has been shown to affect the release of neurotransmitters and may have potential applications in the treatment of neurological disorders. In immune cells, Ro 31-8220 has been shown to affect the activity of immune cells and may have potential applications in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ro 31-8220 has several advantages for lab experiments, including its specificity for protein kinases and its ability to inhibit the activity of multiple protein kinases. However, Ro 31-8220 also has some limitations, including its potential toxicity and the need for careful handling of the compound and its reactants.
Direcciones Futuras
There are several future directions for research on Ro 31-8220, including the development of more specific inhibitors of protein kinases, the investigation of Ro 31-8220's potential applications in the treatment of neurological disorders and autoimmune diseases, and the exploration of Ro 31-8220's potential as a therapeutic agent in cancer treatment. Additionally, further research is needed to understand the precise mechanisms of action of Ro 31-8220 and its effects on various cellular processes.
Métodos De Síntesis
Ro 31-8220 has been synthesized using various methods, including the reaction of 4-chlorobenzyl chloride with 3,4-dihydroisoquinolin-1(2H)-one in the presence of a base. Another method involves the reaction of 4-chlorobenzyl chloride with 5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one in the presence of a base. Both methods involve the use of organic solvents and require careful handling of the reactants.
Aplicaciones Científicas De Investigación
Ro 31-8220 has been the subject of scientific research for its potential applications in various fields, including cancer research, neurology, and immunology. In cancer research, Ro 31-8220 has been shown to inhibit the growth of certain cancer cells by blocking the activity of protein kinases. In neurology, Ro 31-8220 has been shown to affect the release of neurotransmitters and may have potential applications in the treatment of neurological disorders. In immunology, Ro 31-8220 has been shown to affect the activity of immune cells and may have potential applications in the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
5-[(4-chlorophenyl)methoxy]-2-[(4-chlorophenyl)methyl]-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2NO2/c24-18-8-4-16(5-9-18)14-26-13-12-20-21(23(26)27)2-1-3-22(20)28-15-17-6-10-19(25)11-7-17/h1-11H,12-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYIQFRXEKXHSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Chlorophenyl)methoxy]-2-[(4-chlorophenyl)methyl]-3,4-dihydroisoquinolin-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[5-(5-Phenacylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2398181.png)
![N-(2-fluorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2398182.png)
![6-methyl-5-(2-methylbutyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2398183.png)
![2,6-difluoro-N-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2398184.png)


![2-((4-fluorophenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2398188.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2398193.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzyl-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2398196.png)
![N-(1-Cyanocyclohexyl)-2-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B2398198.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-methylbenzamide](/img/structure/B2398199.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(benzyloxy)benzyl)acetamide](/img/structure/B2398201.png)
